Field: Food and Cosmetic Industry
Field: Chemical Industry
Application: 2,4-Dimethyl-1,3-dioxolane is used as an organic intermediate in the chemical industry.
Method: The specific method of application would depend on the particular synthesis pathway being used.
Field: Biofuel Production
Method: The compound is produced through the valorization of glycerol, a by-product of biodiesel production.
Results: The use of 2,4-Dimethyl-1,3-dioxolane in this way can contribute to the development of more sustainable fuels.
Application: 2,4-Dimethyl-1,3-dioxolane is used in the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane.
Field: Chemical Synthesis
Application: ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol may be used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane.
2,4-Dimethyl-1,3-dioxolane is a cyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 102.13 g/mol. The compound exists as a mixture of cis and trans isomers, which can influence its chemical properties and reactivity. It appears as a colorless to nearly colorless liquid with a boiling point of around 91 °C and a flash point of 14 °C, indicating its flammable nature .
Currently, there is limited scientific research exploring the specific mechanism of action of DMDOL in biological systems.
Several methods have been developed for synthesizing 2,4-Dimethyl-1,3-dioxolane:
2,4-Dimethyl-1,3-dioxolane finds applications in various fields:
Interaction studies involving 2,4-Dimethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. These studies help understand its behavior in different environments and its potential effects when mixed with other solvents or reagents. Research indicates that its interactions can significantly vary based on structural isomerism and environmental conditions.
Several compounds share structural similarities with 2,4-Dimethyl-1,3-dioxolane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethyl-1,3-dioxolane | Used as a solvent; more stable than 2,4-isomer | |
2-Methyl-1,3-dioxolane | Less sterically hindered; simpler structure | |
1,3-Dioxolane | Lacks methyl substituents; more reactive |
The uniqueness of 2,4-Dimethyl-1,3-dioxolane lies in its specific arrangement of methyl groups on the dioxolane ring, which influences its physical properties and reactivity compared to other dioxolanes.
Flammable